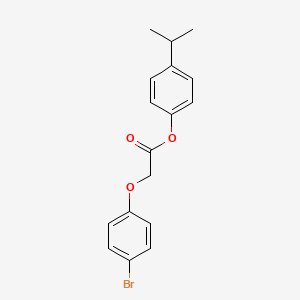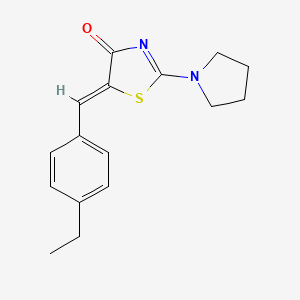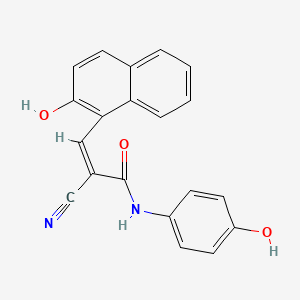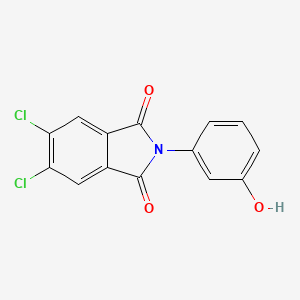![molecular formula C18H17N3O3 B5578166 3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)
3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.12699141 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
One-Pot Synthesis Approaches : Quinazolinone derivatives, akin to 3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone, have been synthesized through various one-pot reactions, highlighting their significance in organic synthesis. For instance, the one-pot synthesis of triazolo/benzimidazolo quinazolinone derivatives using molecular iodine showcases a methodology that emphasizes environmental acceptability, cost-effectiveness, and efficiency without the need for chromatographic separation (Puligoundla et al., 2013).
Metal-Free Synthetic Methods : An efficient metal-free synthesis method for 2-amino-substituted-4(3H)-quinazolinones has been developed, which involves the reaction of 2-aminobenzamide derivatives with carbonimidic dibromides. This process highlights the potential for greener and more sustainable approaches in the synthesis of complex quinazolinone compounds, offering good to excellent yields without the need for heavy metal catalysts (Mirza, 2016).
Pharmacological and Biological Applications
Antioxidant Activity : The antioxidant properties of quinazolinone derivatives have been extensively studied. Compounds synthesized from 3-amino-2-methylquinazolin-4(3H)-one have shown significant antioxidant activity, demonstrating their potential as effective scavengers against free radicals. This suggests their possible use in the development of new antioxidant agents, which could play a role in combating oxidative stress-related diseases (Al-azawi, 2016).
Anticonvulsant Properties : Some 3-amino-3,4-dihydro-2(1H)-quinazolinones exhibit anticonvulsant activity, as evidenced by their performance in maximal electroshock (MES) and pentylenetetrazole (sc Met) seizure threshold tests. This highlights the potential of certain quinazolinone derivatives in the development of anticonvulsant medications (Kornet et al., 1984).
Material Science and Catalysis
Catalytic Applications : The synthesis and characterization of a novel mixed-ligand Cu(II) Schiff base complex, derived from a quinazoline Schiff base ligand, have shown promising catalytic activities. This complex has been utilized in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, demonstrating the potential application of quinazolinone derivatives in catalysis and material science (Ebrahimipour et al., 2018).
Eigenschaften
IUPAC Name |
3-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-20-15-9-5-4-8-14(15)18(22)21(12)19-11-13-7-6-10-16(23-2)17(13)24-3/h4-11H,1-3H3/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBOPPFPDFXGSG-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)
![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N'-[(E)-(4-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B5578132.png)
![3-{[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B5578136.png)
![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)
![2-(3,4-DIMETHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B5578154.png)
![4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone](/img/structure/B5578157.png)
